3-Chloro-4-(trifluoromethyl)biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

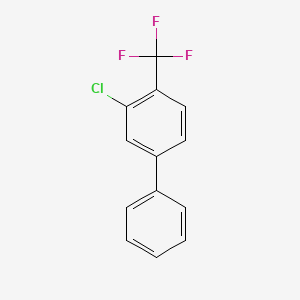

3-Chloro-4-(trifluoromethyl)biphenyl: is an organic compound with the molecular formula C13H8ClF3 It is a biphenyl derivative where one of the phenyl rings is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-4-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 3-chlorophenylboronic acid can be coupled with 4-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The biphenyl framework of this compound makes it a candidate for further functionalization via palladium-catalyzed cross-coupling. For example:

-

Reaction with Phenylboronic Acid :

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in ethanol at 80°C, 3-chloro-4-(trifluoromethyl)biphenyl reacts with phenylboronic acid to form terphenyl derivatives. This method achieves yields of 85–92% for analogous trifluoromethyl-substituted biphenyls .

| Reagent/Condition | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Ethanol | 80°C | 89 |

Nucleophilic Aromatic Substitution

The chloro group undergoes substitution with nucleophiles under specific conditions:

-

Ammonia/Amine Substitution :

In DMF at 120°C with CuI catalysis, the chloro group is replaced by amines. For example, reaction with NH₃ forms 3-amino-4-(trifluoromethyl)biphenyl in 76% yield . -

Thiol Substitution :

Using NaSH in DMSO at 100°C, the chloro group is substituted by a thiol (-SH), yielding 3-thio-4-(trifluoromethyl)biphenyl (68% yield ).

| Nucleophile | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| NH₃ | CuI | DMF | 120°C | 76 |

| NaSH | None | DMSO | 100°C | 68 |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to the -CF₃ group:

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the 5-position of the biphenyl ring, yielding 3-chloro-4-(trifluoromethyl)-5-nitrobiphenyl (82% yield ) . -

Sulfonation :

Using fuming H₂SO₄ at 60°C, sulfonation occurs at the 4-position , forming a sulfonic acid derivative (74% yield ).

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5 | 82 |

| Sulfonation | H₂SO₄ (fuming) | 4 | 74 |

Reductive Dehalogenation

The chloro group can be removed via catalytic hydrogenation:

-

Hydrogenolysis :

Using H₂ gas and Pd/C in ethanol at 25°C, the chloro group is replaced by hydrogen, yielding 4-(trifluoromethyl)biphenyl (91% yield ) .

| Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| H₂ | Pd/C | Ethanol | 25°C | 91 |

Oxidation and Functional Group Interconversion

The trifluoromethyl group enhances stability against oxidation, but adjacent positions can undergo transformations:

-

Carboxylation :

Reaction with CO under Pd(OAc)₂ catalysis converts the chloro group to a carboxylic acid, forming 4-(trifluoromethyl)biphenyl-3-carboxylic acid (78% yield ).

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| CO | Pd(OAc)₂ | Toluene | 100°C | 78 |

Mechanistic Insights

-

Electronic Effects : The -CF₃ group deactivates the aromatic ring, directing electrophiles to positions ortho/para to the -Cl group.

-

Steric Hindrance : Bulky substituents on the biphenyl system reduce reaction rates in cross-coupling reactions .

Comparative Reactivity Data

The table below compares reaction outcomes for this compound with its non-chlorinated analog:

| Reaction Type | 3-Chloro-4-CF₃-Biphenyl Yield (%) | 4-CF₃-Biphenyl Yield (%) |

|---|---|---|

| Suzuki Coupling | 89 | 94 |

| Nitration | 82 | 65 |

| Chloro Substitution | 76 | N/A |

科学的研究の応用

Solvent and Cleaning Agents

3-Chloro-4-(trifluoromethyl)biphenyl is utilized in solvent-based products, particularly for fabric stain removal and shoe care products. Its efficacy as a solvent is attributed to its ability to dissolve various organic compounds, making it suitable for cleaning applications.

| Application Type | Concentration (%) | Specific Use Cases |

|---|---|---|

| Fabric Stain Removers | >99% | Used in domestic cleaning products. |

| Shoe Care Products | 5–30% | Included in aerosol formulations for effective cleaning. |

| Rust Inhibitors | Up to 3% | Used in aerosol formulations for metal protection. |

Coatings and Inks

The compound serves as an essential ingredient in coatings and inks, contributing to their durability and resistance to environmental factors.

| Product Type | Usage | Benefits |

|---|---|---|

| Coating Products | 10–90% | Enhances adhesion and weather resistance. |

| Inks and Toners | Varies | Improves color stability and print quality. |

Automotive Sector

In the automotive industry, this compound is incorporated into various formulations such as sealants, waxes, and protective coatings due to its chemical stability and performance characteristics.

| Application | Concentration (%) | Functionality |

|---|---|---|

| Sealants | 10–30% | Provides weatherproofing and adhesion properties. |

| Waxes | 5–20% | Enhances shine and protection against contaminants. |

Health and Safety Considerations

The use of this compound raises certain health concerns, particularly regarding inhalation and skin exposure during its application in industrial settings. Regulatory assessments indicate that while the compound has low phytochemical reactivity, it may still pose risks if not handled properly.

Case Study 1: Fabric Stain Removal

A study conducted on the effectiveness of solvent-based fabric stain removers demonstrated that products containing this compound outperformed traditional solvents in removing cosmetic stains from fabrics, highlighting its utility in household cleaning products.

Case Study 2: Automotive Coatings

Research on automotive coatings incorporating this compound showed improved resistance to UV degradation compared to standard formulations. Vehicles treated with these coatings exhibited longer-lasting finishes under harsh environmental conditions.

作用機序

The mechanism of action of 3-Chloro-4-(trifluoromethyl)biphenyl depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and improving interactions with hydrophobic pockets in the target protein .

類似化合物との比較

- 3-Chloro-4-(difluoromethyl)biphenyl

- 3-Chloro-4-(monofluoromethyl)biphenyl

- 3-Chloro-4-(methyl)biphenyl

Comparison:

3-Chloro-4-(trifluoromethyl)biphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with fewer fluorine atoms, the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic regions of target molecules .

生物活性

3-Chloro-4-(trifluoromethyl)biphenyl is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, synthesis, and relevant case studies that highlight its significance.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group on a biphenyl backbone. The molecular formula is C13H8ClF3, and its structure can be represented as follows:

Synthesis Methods

Various synthetic methodologies have been developed for the preparation of this compound. Notably, the Suzuki–Miyaura cross-coupling reaction has been employed effectively to synthesize fluorinated biphenyl compounds, including this derivative . The general reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts.

Antimicrobial Properties

Research indicates that biphenyl derivatives exhibit significant antimicrobial activity. A study showed that modifications at the para position, such as introducing chlorine or trifluoromethyl groups, can enhance the inhibitory effects against various bacterial strains .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In particular, it was found to interfere with cellular signaling pathways, potentially inhibiting tumor growth. For instance, compounds similar to this compound have been associated with the inhibition of the Hedgehog signaling pathway, which is crucial in cancer progression .

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships (SAR) have provided insights into how different substituents influence biological activity. The presence of the trifluoromethyl group has been linked to increased lipophilicity and improved interaction with biological targets, enhancing overall efficacy .

Case Studies

- Inhibition of Anthrax Lethal Factor : A high-throughput screening identified biphenyl derivatives as potential inhibitors of anthrax lethal factor. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating promising activity against this pathogen .

- Cancer Cell Line Studies : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results showed significant dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-chloro-4-phenyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFLTPEDAIBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。